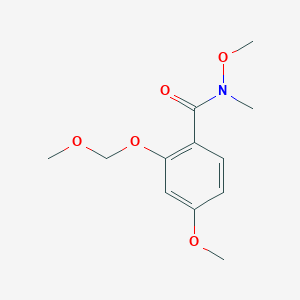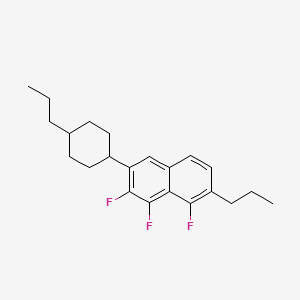
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is a fluorinated organic compound with the molecular formula C23H27F3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three fluorine atoms and two propyl groups attached to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene typically involves multi-step organic reactions. One common approach is the fluorination of a naphthalene derivative followed by the introduction of propyl groups. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds like sulfur tetrafluoride. The propyl groups can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in drug design and development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials, including advanced polymers and coatings with enhanced properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. The propyl groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparación Con Compuestos Similares
Similar Compounds
1,2,8-Trifluoro-3-(4-propylcyclohexyl)naphthalene: Lacks one propyl group compared to the target compound.
1,2,8-Trifluoro-7-propyl-3-(4-methylcyclohexyl)naphthalene: Contains a methyl group instead of a propyl group on the cyclohexyl ring.
1,2,8-Trifluoro-7-ethyl-3-(4-propylcyclohexyl)naphthalene: Contains an ethyl group instead of a propyl group on the naphthalene ring.
Uniqueness
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is unique due to the specific arrangement of its fluorine and propyl groups. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
845268-23-7 |
|---|---|
Fórmula molecular |
C22H27F3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,2,8-trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene |
InChI |
InChI=1S/C22H27F3/c1-3-5-14-7-9-15(10-8-14)18-13-17-12-11-16(6-4-2)20(23)19(17)22(25)21(18)24/h11-15H,3-10H2,1-2H3 |
Clave InChI |
PMLFGXUTUSLJNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=C(C(=C3C(=C2)C=CC(=C3F)CCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


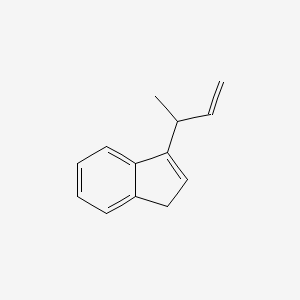
![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
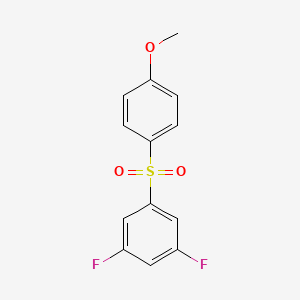
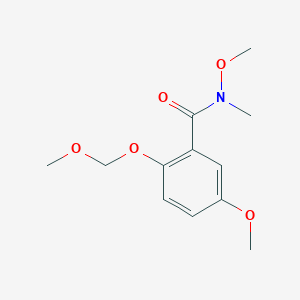
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
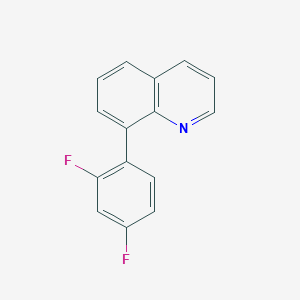

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
